2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13544847
InChI: InChI=1S/C11H12BrFO3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
SMILES: C1COC(O1)CCOC2=CC(=CC(=C2)Br)F
Molecular Formula: C11H12BrFO3
Molecular Weight: 291.11 g/mol

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane

CAS No.:

Cat. No.: VC13544847

Molecular Formula: C11H12BrFO3

Molecular Weight: 291.11 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane -

Specification

Molecular Formula C11H12BrFO3
Molecular Weight 291.11 g/mol
IUPAC Name 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane
Standard InChI InChI=1S/C11H12BrFO3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
Standard InChI Key JSRSXHNRBNKYAL-UHFFFAOYSA-N
SMILES C1COC(O1)CCOC2=CC(=CC(=C2)Br)F
Canonical SMILES C1COC(O1)CCOC2=CC(=CC(=C2)Br)F

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure consists of a 1,3-dioxolane ring (a five-membered cyclic ether with oxygen atoms at positions 1 and 3) linked via an ethyl chain to a 3-bromo-5-fluorophenoxy group. The phenoxy moiety’s halogen substituents—bromine at position 3 and fluorine at position 5—introduce steric and electronic effects that influence reactivity and intermolecular interactions. The dioxolane ring adopts a puckered conformation, while the ethyl spacer provides flexibility, enabling diverse binding modes in biological systems.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane
Molecular FormulaC₁₁H₁₂BrFO₃
Molecular Weight291.11 g/mol
CAS NumberNot publicly disclosed
SMILESC1COC(O1)CCOC2=CC(=CC(=C2)Br)F
InChI KeyJSRSXHNRBNKYAL-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

While detailed synthetic protocols are proprietary, the general route involves:

  • Etherification: Reacting 3-bromo-5-fluorophenol with ethylene oxide or a dihaloethane derivative to form the phenoxy-ethyl intermediate.

  • Cyclization: Treating the intermediate with a diol (e.g., ethylene glycol) under acid catalysis to form the dioxolane ring.

Advanced techniques like continuous flow reactors are employed to enhance yield (estimated 60–75%) and purity (>95%) by minimizing side reactions.

Purification Strategies

  • Distillation: Separates the product from low-boiling-point byproducts.

  • Recrystallization: Uses solvents like ethyl acetate/hexane mixtures to isolate crystalline product.

  • Chromatography: Reserved for analytical-grade purification, though cost-prohibitive for industrial scales.

Physicochemical Characteristics

Predicted Properties

Computational models suggest:

  • LogP (Partition Coefficient): ~2.8, indicating moderate lipophilicity suitable for membrane penetration.

  • Aqueous Solubility: <1 mg/mL at 25°C, necessitating solubilizing agents for biological assays.

  • Thermal Stability: Decomposition above 200°C, based on analogous dioxolanes.

Experimental data on melting point, boiling point, and spectral profiles (NMR, IR) remain unpublished, highlighting gaps in publicly available research.

Biological and Industrial Applications

Medicinal Chemistry

The compound’s halogenated aromatic system and ether linkages make it a candidate for:

  • Antimicrobial Agents: Bromine’s electronegativity may disrupt microbial cell membranes.

  • Central Nervous System (CNS) Drugs: The dioxolane ring’s oxygen atoms could facilitate blood-brain barrier penetration.

Agrochemical Development

  • Herbicides: Structural similarity to commercial dioxolane-based herbicides suggests phytotoxic potential.

  • Pesticide Intermediates: Bromine’s leaving-group ability may aid in synthesizing organophosphate alternatives.

Future Research Priorities

  • Synthesis Optimization: Screen catalysts (e.g., zeolites, enzymes) to improve cyclization efficiency.

  • Biological Screening: Evaluate toxicity, IC₅₀ values, and mechanism of action against pathogen panels.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicological profiles to ensure regulatory compliance.

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